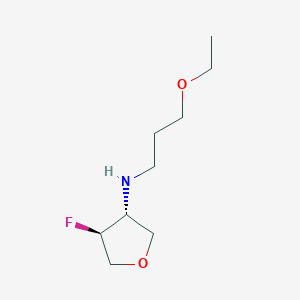![molecular formula C9H10F3N3O B1531620 1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol CAS No. 2004735-98-0](/img/structure/B1531620.png)
1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol
Übersicht
Beschreibung
1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their extensive biological activities and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group in the compound enhances its lipophilicity and metabolic stability, making it a valuable compound for scientific research and industrial applications.
Biochemische Analyse
Biochemical Properties
1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The compound’s pyrrolidine ring enhances its ability to explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage . These interactions often involve binding to specific active sites on enzymes or proteins, leading to inhibition or activation of these biomolecules. For instance, the compound may interact with enzymes involved in metabolic pathways, altering their activity and subsequently affecting the overall metabolic flux.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The pyrrolidine ring’s non-planarity allows for pseudorotation, which can lead to different binding modes with enantioselective proteins . These interactions can result in changes in cellular behavior, such as altered cell proliferation, differentiation, or apoptosis. Additionally, the compound’s impact on gene expression can lead to changes in the production of specific proteins, further influencing cellular functions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving appropriate precursors such as amino alcohols and aldehydes.
Final Coupling Reaction: The final step involves coupling the pyrimidine and pyrrolidine rings under suitable reaction conditions to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the reactions under controlled conditions.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry are used to ensure the quality and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionssolvent like ethanol or THF.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides; conditionssolvent like DMF or DMSO, temperature control.
Major Products
Oxidation Products: Corresponding oxides or hydroxylated derivatives.
Reduction Products: Reduced derivatives with altered functional groups.
Substitution Products: Substituted derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and conditions.
Industry: Utilized in the development of new materials with enhanced properties, such as increased stability and reactivity.
Wirkmechanismus
The mechanism of action of 1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimidine Derivatives: Compounds like 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide and 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide.
Trifluoromethyl Compounds: Compounds like flupentiofenox, which is a trifluoroethyl thioether derivative.
Uniqueness
1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol is unique due to its specific combination of the trifluoromethyl group and the pyrimidine and pyrrolidine rings. This combination imparts distinct properties such as enhanced lipophilicity, metabolic stability, and potential biological activities, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3O/c10-9(11,12)7-3-8(14-5-13-7)15-2-1-6(16)4-15/h3,5-6,16H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFLMHVAZHCNHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NC=NC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2R)-2-fluoro-N-[3-(propan-2-yloxy)propyl]cyclohexan-1-amine](/img/structure/B1531539.png)

amine](/img/structure/B1531541.png)



![(3-Fluoro-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine](/img/structure/B1531546.png)
amine](/img/structure/B1531547.png)

![1-[(Pyridin-2-yl)methyl]piperazin-2-one dihydrochloride](/img/structure/B1531552.png)
![1-{Octahydrocyclopenta[c]pyrrol-4-yl}azetidine dihydrochloride](/img/structure/B1531553.png)

![4-[(Oxolan-3-yl)methyl]piperidine hydrochloride](/img/structure/B1531557.png)
![4-[4-(Trifluoromethyl)phenyl]-1,4-diazepan-5-one hydrochloride](/img/structure/B1531558.png)
